molecular formula C9H12N2O4 B13065922 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13065922
M. Wt: 212.20 g/mol
InChI Key: CNEKLKPUGULSFN-UHFFFAOYSA-N
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Description

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methyloxan-4-yl)-1,2,4-triazole-3-carboxylic acid
  • 5-(3-Methyloxan-4-yl)-1,2,4-thiadiazole-3-carboxylic acid
  • 5-(3-Methyloxan-4-yl)-1,2,4-oxazole-3-carboxylic acid

Uniqueness

5-(3-Methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. The presence of both oxygen and nitrogen in the ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

5-(3-methyloxan-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c1-5-4-14-3-2-6(5)8-10-7(9(12)13)11-15-8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

CNEKLKPUGULSFN-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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